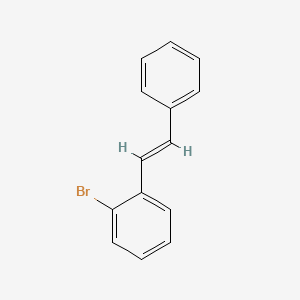
1-Bromo-2-styrylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-styrylbenzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom and a styryl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-styrylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-styrylbenzene. Under a nitrogen atmosphere, this compound (6 mmol) is added to 100 mL of dry tetrahydrofuran (THF) and stirred at -78°C for 10 minutes. After cooling, 1.6M n-butyllithium (6 mmol) is added dropwise .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using bromine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Bromo-2-styrylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
科学的研究の応用
1-Bromo-2-styrylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is studied for its potential use in developing fluorescent probes for detecting amyloid plaques in Alzheimer’s disease.
作用機序
The mechanism by which 1-Bromo-2-styrylbenzene exerts its effects involves its interaction with specific molecular targets. For example, in biological applications, it may bind to amyloid plaques, allowing for their detection through fluorescence. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
Styrene: A compound with a vinyl group attached to the benzene ring, lacking the bromine atom.
1-Bromo-4-styrylbenzene: A positional isomer with the bromine atom attached at the para position relative to the styryl group.
特性
分子式 |
C14H11Br |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
1-bromo-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChIキー |
FRBANDMAHCQSMS-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Br |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















